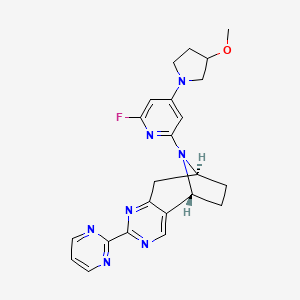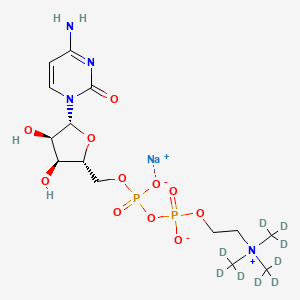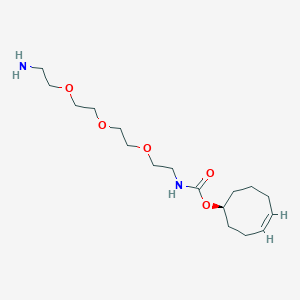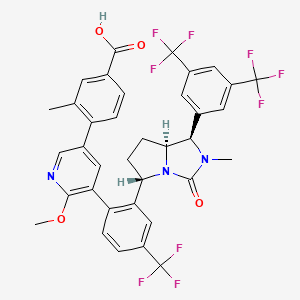
Cetp-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cetp-IN-4 is a cholesteryl ester transfer protein inhibitor. Cholesteryl ester transfer protein is a liver-synthesized glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein particles to apolipoprotein B-containing particles and the transfer of triglycerides from apolipoprotein B-containing particles to high-density lipoprotein particles . This compound is designed to inhibit this transfer, thereby potentially reducing low-density lipoprotein cholesterol levels and increasing high-density lipoprotein cholesterol levels .
Métodos De Preparación
The synthesis of Cetp-IN-4 involves multiple stages, including molecular docking and molecular dynamics simulations to identify potential inhibitors . The synthetic routes typically involve the preparation of intermediate compounds, followed by their combination under specific reaction conditions to form the final product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Cetp-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Cetp-IN-4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of cholesteryl ester transfer protein and its effects on lipid metabolism . In biology, it is used to investigate the role of cholesteryl ester transfer protein in various physiological processes. In medicine, this compound is being explored as a potential therapeutic agent for cardiovascular diseases due to its ability to modulate cholesterol levels . In industry, it may be used in the development of new drugs and therapeutic strategies .
Mecanismo De Acción
Cetp-IN-4 exerts its effects by inhibiting the activity of cholesteryl ester transfer protein. This inhibition prevents the transfer of cholesteryl esters from high-density lipoprotein particles to apolipoprotein B-containing particles and the transfer of triglycerides from apolipoprotein B-containing particles to high-density lipoprotein particles . The molecular targets of this compound include the active sites of cholesteryl ester transfer protein, where it binds and blocks the transfer activity . The pathways involved in this mechanism include lipid metabolism and reverse cholesterol transport .
Comparación Con Compuestos Similares
Cetp-IN-4 is compared with other cholesteryl ester transfer protein inhibitors such as torcetrapib, dalcetrapib, evacetrapib, anacetrapib, and obicetrapib . While all these compounds inhibit cholesteryl ester transfer protein, this compound is unique in its specific binding affinity and inhibitory potency . Similar compounds include torcetrapib, dalcetrapib, evacetrapib, anacetrapib, and obicetrapib .
Propiedades
Fórmula molecular |
C36H28F9N3O4 |
|---|---|
Peso molecular |
737.6 g/mol |
Nombre IUPAC |
4-[5-[2-[(1R,5S,7aS)-1-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-3-oxo-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-5-yl]-4-(trifluoromethyl)phenyl]-6-methoxypyridin-3-yl]-3-methylbenzoic acid |
InChI |
InChI=1S/C36H28F9N3O4/c1-17-10-18(32(49)50)4-6-24(17)20-13-27(31(52-3)46-16-20)25-7-5-21(34(37,38)39)15-26(25)28-8-9-29-30(47(2)33(51)48(28)29)19-11-22(35(40,41)42)14-23(12-19)36(43,44)45/h4-7,10-16,28-30H,8-9H2,1-3H3,(H,49,50)/t28-,29-,30+/m0/s1 |
Clave InChI |
WOQPQGXRTGWZQF-OIFRRMEBSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)[C@@H]4CC[C@@H]5N4C(=O)N([C@@H]5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)C4CCC5N4C(=O)N(C5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)
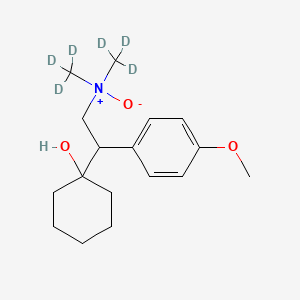
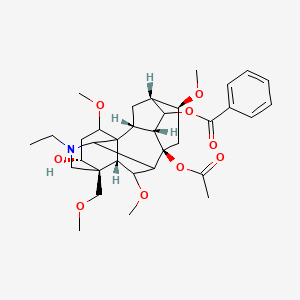
![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)
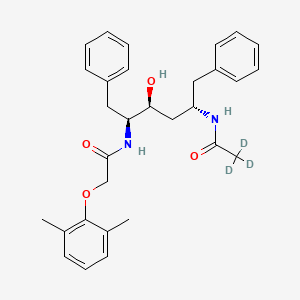

![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)
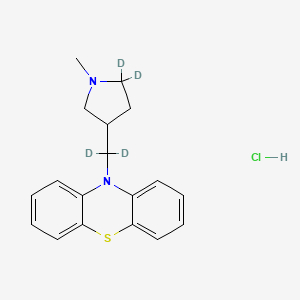
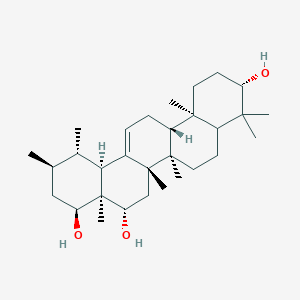
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)

